

1-Undecyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 1-Undecyne

Cat. No.: B103828

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CAS Number: 2243-98-3

Synonyms: undec-1-yne, 1-Hendecyne, n-Nonylacetylene, Rutyridene

Abstract

This technical guide provides an in-depth overview of **1-Undecyne**, a terminal alkyne with significant applications in organic synthesis and drug discovery. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its relevance in the development of novel therapeutic agents. Furthermore, it includes diagrams of a relevant biosynthetic pathway and a common experimental workflow to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Undecyne is a colorless liquid with a molecular formula of $C_{11}H_{20}$ and a molecular weight of 152.28 g/mol .^[1] It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond at the first position of its eleven-carbon chain. This functional group is the primary site of its reactivity, making it a valuable building block in organic chemistry.

A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀	[1]
Molecular Weight	152.28 g/mol	[1]
CAS Number	2243-98-3	
Boiling Point	195-196 °C at 760 mmHg	
Melting Point	-25 °C	
Density	0.773 g/cm ³ at 25 °C	
Refractive Index	1.431 at 20 °C	
Flash Point	65 °C	
Solubility	Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water.	

Experimental Protocols

Synthesis of 1-Undecyne via Alkylation of Acetylene

The most common method for synthesizing **1-Undecyne** is through the alkylation of acetylene with a suitable nonyl halide, such as 1-bromononane. This reaction proceeds via the formation of an acetylide anion, which then acts as a nucleophile.

Materials:

- Acetylene gas
- Sodium amide (NaNH₂) in liquid ammonia or n-butyllithium (n-BuLi) in tetrahydrofuran (THF)
- 1-Bromononane
- Anhydrous solvent (e.g., liquid ammonia or THF)
- Apparatus for handling air- and moisture-sensitive reagents

Procedure:

- **Formation of the Acetylide Anion:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium amide in liquid ammonia at -78 °C. Bubble acetylene gas through the solution until the blue color of the solvated electrons disappears, indicating the formation of sodium acetylide. Alternatively, dissolve acetylene in anhydrous THF at -78 °C and add a solution of n-butyllithium dropwise.
- **Alkylation:** To the freshly prepared acetylide solution, add 1-bromononane dropwise while maintaining the low temperature. The acetylide anion will displace the bromide ion in an S_N2 reaction.
- **Quenching and Work-up:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent such as diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude **1-Undecyne** can be purified by fractional distillation under reduced pressure.

Sonogashira Coupling of 1-Undecyne with an Aryl Halide

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Materials:

- **1-Undecyne**
- Aryl halide (e.g., 4-iodoanisole)
- Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, $Pd(PPh_3)_2Cl_2$)
- Copper(I) iodide (CuI)

- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran or toluene)
- Apparatus for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (5 mol%).
- **Addition of Reagents:** Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.
- **Addition of **1-Undecyne**:** Add **1-Undecyne** (1.2 eq) to the reaction mixture dropwise.
- **Reaction Monitoring:** Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst residues.
- **Purification:** Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

Terminal alkynes like **1-Undecyne** are valuable precursors in the synthesis of various pharmacologically active compounds. The Sonogashira coupling reaction, detailed above, is a key method for incorporating the undecynyl group into heterocyclic scaffolds common in medicinal chemistry.

One notable application is in the synthesis of quinoline-based antimalarial agents. The 4-aminoquinoline scaffold is the core of several established antimalarial drugs, including chloroquine. By using a halo-substituted quinoline derivative in a Sonogashira coupling with **1-Undecyne**, novel analogues can be synthesized. These modifications can alter the

compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to improved efficacy or the ability to overcome drug resistance. For example, coupling **1-Undecyne** with a dihaloquinoline could serve as a starting point for creating new antimalarial candidates.

Signaling Pathways and Experimental Workflows

Biosynthesis of Terminal Alkyne-Containing Amino Acids

While **1-Undecyne** is a synthetic compound, the biosynthesis of terminal alkynes in nature provides a relevant biological context for the importance of this functional group. Certain bacteria and fungi can produce amino acids containing a terminal alkyne. The following diagram illustrates a recently discovered biosynthetic pathway starting from L-lysine.

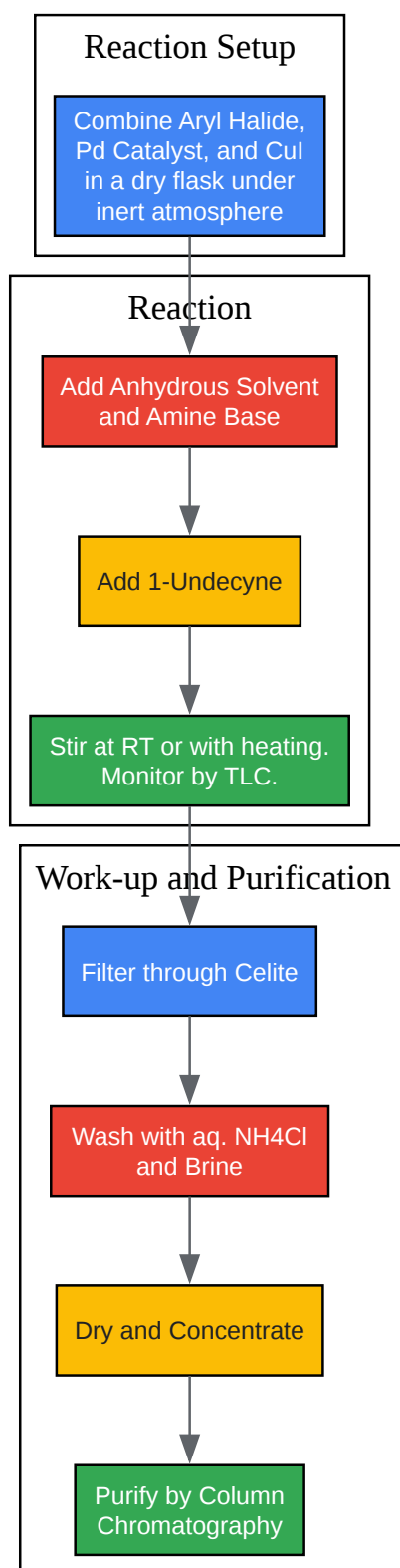


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Caption: Biosynthesis of a terminal alkyne amino acid from L-lysine.

Experimental Workflow for Sonogashira Coupling

The following diagram outlines the general workflow for a Sonogashira coupling reaction, a key experimental procedure involving **1-Undecyne**.



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Caption: General workflow for a Sonogashira coupling reaction.

Safety and Handling

1-Undecyne is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. Safety glasses, gloves, and a lab coat should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1-Undecyne is a versatile terminal alkyne that serves as a crucial building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Sonogashira coupling, makes it a valuable tool for researchers in academia and industry. For professionals in drug development, the ability to incorporate the undecynyl moiety into pharmacologically relevant scaffolds offers a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and applications, serving as a valuable resource for its effective utilization in research and development.

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References

- 1. 1-Undecyne | C₁₁H₂₀ | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]
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